molecular formula C12H8ClFN2O2 B13996200 4-Chloro-n-(3-fluorophenyl)-2-nitroaniline CAS No. 16611-20-4

4-Chloro-n-(3-fluorophenyl)-2-nitroaniline

Cat. No.: B13996200
CAS No.: 16611-20-4
M. Wt: 266.65 g/mol
InChI Key: BTRHAEXRNXUURB-UHFFFAOYSA-N
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Description

4-Chloro-n-(3-fluorophenyl)-2-nitroaniline is an aromatic compound that features a chloro group, a fluorophenyl group, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-(3-fluorophenyl)-2-nitroaniline typically involves the nitration of 4-chloroaniline followed by a coupling reaction with 3-fluorobenzene. The nitration process is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to prevent over-nitration. The coupling reaction can be facilitated by using a palladium catalyst under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-(3-fluorophenyl)-2-nitroaniline undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form various intermediates.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydroxide or potassium carbonate in a polar solvent.

Major Products

The major products formed from these reactions include 4-chloro-n-(3-fluorophenyl)-2-aminobenzene and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-n-(3-fluorophenyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 4-Chloro-n-(3-fluorophenyl)-2-nitroaniline exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-n-(3-chlorophenyl)-2-nitroaniline
  • 4-Chloro-n-(3-bromophenyl)-2-nitroaniline
  • 4-Chloro-n-(3-methylphenyl)-2-nitroaniline

Uniqueness

4-Chloro-n-(3-fluorophenyl)-2-nitroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

16611-20-4

Molecular Formula

C12H8ClFN2O2

Molecular Weight

266.65 g/mol

IUPAC Name

4-chloro-N-(3-fluorophenyl)-2-nitroaniline

InChI

InChI=1S/C12H8ClFN2O2/c13-8-4-5-11(12(6-8)16(17)18)15-10-3-1-2-9(14)7-10/h1-7,15H

InChI Key

BTRHAEXRNXUURB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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